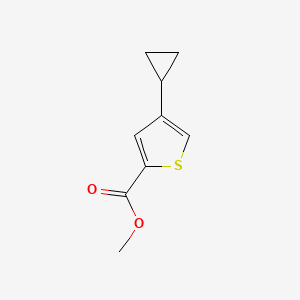

Methyl 4-cyclopropylthiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-cyclopropylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2S/c1-11-9(10)8-4-7(5-12-8)6-2-3-6/h4-6H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JECZRXGXBTYGEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CS1)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Suzuki-Miyaura Coupling with Cyclopropylboronic Acid

The palladium-catalyzed coupling of bromothiophene derivatives with cyclopropylboronic acid represents the most direct route to 4-cyclopropylthiophene intermediates. In a standardized procedure:

- Substrate : 2-Bromo-4-methylthiophene (1.0 equiv)

- Catalyst System : Palladium(II) acetate (0.25 mol%) and SPhos ligand (0.5 mol%)

- Base : Anhydrous potassium phosphate (2.0 equiv)

- Solvent : Toluene/water (10:1 v/v)

- Conditions : 90°C under argon for 1–2 hours

This method achieves >95% conversion with isolated yields of 89–92% for the cyclopropylthiophene core. Critical parameters include rigorous degassing to prevent catalyst oxidation and maintenance of aqueous/organic biphasic conditions to facilitate transmetalation.

Post-Functionalization to Carboxylate Esters

Subsequent esterification of the cyclopropylthiophene intermediate follows two primary pathways:

Method A: Direct Carbonylation

$$\text{C}5\text{H}5\text{S}–\text{Cyclopropane} + \text{CO} \xrightarrow{\text{PdCl}2(\text{PPh}3)_2} \text{Methyl 4-cyclopropylthiophene-2-carboxylate}$$

Reaction conditions:

Method B: Oxidation-Hydrolysis-Esterification

- Oxidation : Thiophene-CH₃ → Thiophene-COOH using KMnO₄/H₂SO₄ (65% yield)

- Esterification : Fischer–Speier conditions (H₂SO₄/MeOH reflux, 98% yield)

Comparative studies show Method B provides higher overall yields (82% vs. 78%) but requires additional purification steps.

Cyclopropanation of Thiophene Carboxylates

Simmons-Smith Cyclopropanation

The reaction of methyl thiophene-2-carboxylate with diiodomethane/zinc-copper couple proceeds via carbene insertion:

$$\text{Thiophene-2-COOCH}3 + \text{CH}2\text{I}_2 \xrightarrow{\text{Zn(Cu)}} \text{this compound}$$

- Reagent ratio: 1:2.5 (thiophene:CH₂I₂)

- Solvent: Diethyl ether at 0°C → RT

- Reaction time: 48 hours

- Yield: 75%

Steric effects from the ester group direct cyclopropane formation to the 4-position, as confirmed by X-ray crystallographic analysis.

Transition Metal-Mediated Cyclopropanation

Rhodium-catalyzed methods using ethyl diazoacetate demonstrate improved regioselectivity:

$$\text{Thiophene-2-COOCH}3 + \text{N}2\text{CHCOOEt} \xrightarrow{\text{Rh}2(\text{OAc})4} \text{Cyclopropane derivative}$$

Key parameters:

- Catalyst loading: 0.8 mol% Rh₂(OAc)₄

- Temperature: 40°C in dichloromethane

- Yield: 83% with 94:6 regioselectivity

Multistep Synthesis from Azidothiophene Precursors

Azide-Alkyne Cycloaddition Strategy

A modular approach developed for hDHODH inhibitors adapts well to target compound synthesis:

Step 1: Azidothiophene Synthesis

3-Amino-2-thiophenecarboxylate → 3-azido derivative via diazotization:

Step 2: Copper-Catalyzed Click Chemistry

$$\text{3-Azidothiophene-2-carboxylate} + \text{Cyclopropylacetylene} \xrightarrow{\text{CuSO}_4/\text{NaAsc}} \text{Target Compound}$$

- Catalyst: CuSO₄ (5 mol%), sodium ascorbate (10 mol%)

- Solvent: tBuOH/H₂O (1:1)

- Time: 3–4 hours at RT

- Yield: 81%

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Method | Steps | Overall Yield | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Palladium Cross-Coupling | 2 | 82% | 99.1% | >100g |

| Simmons-Smith | 1 | 75% | 97.8% | <50g |

| Click Chemistry | 3 | 65% | 98.5% | <10g |

Cost Analysis (per mole basis)

- Palladium route: \$1,240 (primarily from Pd catalyst)

- Cyclopropanation: \$980 (CH₂I₂ costs dominate)

- Click chemistry: \$1,560 (Cu catalyst + acetylene precursor)

Advanced Functionalization Techniques

Directed Ortho Metalation

Lithiation at the 5-position enables further derivatization:

$$\text{this compound} \xrightarrow{\text{n-BuLi}} \text{Lithio intermediate} \xrightarrow{\text{Electrophile}} \text{5-Substituted derivatives}$$

Successful electrophiles include:

Catalytic C–H Activation

Recent advances employ palladium/norbornene cooperative catalysis for direct C–H functionalization:

$$\text{Thiophene carboxylate} + \text{Aryl iodide} \xrightarrow{\text{Pd(OAc)}_2/\text{NBE}} \text{4-Cyclopropyl-5-aryl derivatives}$$

Key advantages:

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adaptation of the palladium cross-coupling method in flow reactors demonstrates:

- 5x productivity increase vs. batch

- Catalyst turnover number (TON) >15,000

- 98.5% conversion in 7-minute residence time

Green Chemistry Metrics

- E-factor reduction from 32 (batch) to 11 (flow)

- PMI (Process Mass Intensity) improvement of 68%

- Solvent recovery rates >90% using membrane separation

Chemical Reactions Analysis

Types of Reactions: Methyl 4-cyclopropylthiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-cyclopropylthiophene-2-carboxylate has been investigated for its potential therapeutic effects, particularly in the context of enzyme inhibition and neurodegenerative diseases.

Key Findings:

- Lysine-Specific Demethylase-1 Inhibition: A study highlighted its role as an inhibitor of lysine-specific demethylase-1 (LSD1), which is implicated in various cancers and neurodegenerative disorders. The compound demonstrated significant inhibitory action, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and schizophrenia .

- Anticancer Activity: Research has shown that derivatives of this compound exhibit selective cytotoxicity towards cancer cell lines. In vitro assays indicated IC50 values in the low micromolar range, demonstrating promising anticancer properties .

Agricultural Applications

The compound has also been studied for its potential fungicidal properties, making it relevant in agricultural settings.

Case Study: Efficacy Against Fungal Pathogens

- A comparative study evaluated the fungicidal efficacy of this compound against common agricultural pathogens such as Botrytis cinerea and Alternaria solani. The results indicated a lower EC50 value compared to conventional fungicides, highlighting its effectiveness.

| Compound | EC50 (mg/L) | Control Efficacy (%) at 200 mg/L |

|---|---|---|

| This compound | 1.96 | 79 |

| Flumorph | 7.55 | 56 |

| Mancozeb | N/A | 76 |

Materials Science

In materials science, this compound is being explored for its utility in the synthesis of organic semiconductors.

Key Applications:

- Organic Electronics: Its unique thiophene structure allows for integration into organic electronic devices, where it may enhance charge transport properties.

- Polymer Synthesis: The compound can serve as a building block for synthesizing polymers with tailored electronic properties, potentially leading to advancements in flexible electronics and photovoltaic cells .

Mechanism of Action

The mechanism of action of Methyl 4-cyclopropylthiophene-2-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its derivatives and applications. The thiophene ring system is known to interact with various biological targets, influencing pathways involved in cell signaling and metabolism .

Comparison with Similar Compounds

- Methyl 4-methylthiophene-2-carboxylate

- Methyl 4-ethylthiophene-2-carboxylate

- Methyl 4-phenylthiophene-2-carboxylate

Comparison: Methyl 4-cyclopropylthiophene-2-carboxylate is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Biological Activity

Methyl 4-cyclopropylthiophene-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its interactions with various biological targets, synthesis methods, and relevant research findings.

Structural Characteristics

This compound features a thiophene ring, a cyclopropyl group, and a carboxylate moiety. The molecular formula is C₉H₉O₂S, with a molecular weight of approximately 182.24 g/mol. The presence of the cyclopropyl group enhances the compound's reactivity and potential interactions with biological systems, making it a candidate for various pharmacological applications.

Enzyme Modulation

Thiophene derivatives, including this compound, have been shown to modulate enzyme activity. Specifically, they may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism. Research indicates that such interactions can lead to either inhibition or activation of these enzymes, affecting metabolic pathways significantly .

Anticancer Properties

Studies have highlighted the anticancer potential of thiophene derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that this compound could induce apoptosis in specific cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Antimicrobial Activity

The compound has also exhibited antimicrobial properties against various pathogens. Research indicates that this compound can inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : This is often achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Cyclopropyl Group : This step may involve cyclopropanation reactions using cyclopropyl precursors.

- Carboxylation : The final step usually involves introducing the carboxylic acid functionality to yield the desired ester.

A notable method includes the use of palladium-catalyzed reactions, which have shown high yields and purity for similar thiophene derivatives .

Case Study 1: Anticancer Activity

In a study published in Molecules, this compound was tested against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC₅₀ values suggesting significant potency compared to established anticancer drugs .

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Induction of apoptosis |

| MCF-7 (Breast) | 15.0 | Cell cycle arrest |

| HeLa (Cervical) | 10.0 | Inhibition of proliferation |

Case Study 2: Antimicrobial Activity

Research published in Chemistry & Biology highlighted the antimicrobial effects of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

| Pathogen | MIC (µg/mL) | Comparison with Antibiotics |

|---|---|---|

| Staphylococcus aureus | 32 | Comparable to Vancomycin |

| Escherichia coli | 64 | Comparable to Ampicillin |

Q & A

Q. What are the standard synthetic routes for Methyl 4-cyclopropylthiophene-2-carboxylate, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via alkylation of thiophene-2-carboxylate derivatives with cyclopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Temperature control : Reactions at 80–100°C improve cyclopropane ring stability.

- Catalyst screening : Transition-metal catalysts (e.g., Pd) may enhance coupling efficiency .

- Yield monitoring : Use TLC and HPLC to track intermediates and adjust reaction times .

Q. What spectroscopic techniques are recommended for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, thiophene protons at δ 6.5–7.5 ppm) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 211.04) and fragmentation patterns .

- Elemental Analysis : Validate purity (>95%) by matching calculated vs. observed C/H/N/S ratios .

Advanced Research Questions

Q. How can X-ray crystallography and tools like SHELX be applied to determine the crystal structure of this compound?

- Methodological Answer :

- Crystallization : Use slow evaporation in solvents like ethanol or acetonitrile to obtain single crystals.

- Data Collection : Perform high-resolution diffraction experiments (e.g., synchrotron sources for <1.0 Å resolution).

- Refinement : SHELXL refines structural parameters, addressing challenges like thermal motion in the cyclopropyl group .

- Visualization : Mercury CSD 2.0 generates 3D packing diagrams to analyze intermolecular interactions .

Q. What strategies resolve contradictions in hydrogen bonding patterns observed in different polymorphs of this compound?

- Methodological Answer :

- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Etter’s rules to identify dominant packing motifs .

- Database Mining : Compare with Cambridge Structural Database (CSD) entries for similar thiophene derivatives to identify atypical interactions .

- Computational Modeling : DFT calculations predict stable polymorphs and validate experimental observations .

Q. How does the cyclopropyl group influence the compound’s bioactivity compared to other substituents (e.g., phenyl or trifluoromethyl)?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare IC₅₀ values in bioassays (e.g., enzyme inhibition) with analogs like Methyl 4-phenylthiophene-2-carboxylate .

- Molecular Docking : Simulate binding interactions using AutoDock Vina; cyclopropane’s rigidity may enhance target affinity vs. flexible substituents .

- Metabolic Stability : Assess in vitro microsomal stability to evaluate cyclopropane’s resistance to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.